Cas no 300703-56-4 (8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
300703-56-4 structure
Product Name:8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:300703-56-4
MF:C20H19N5O2
MW:361.397163629532
CID:5778519
PubChem ID:657553
Update Time:2025-07-09

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-Dibenzylamino-3-methyl-3,7-dihydro-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-[bis(phenylmethyl)amino]-3,9-dihydro-3-methyl-
    • BDBM67715
    • F3259-0242
    • HMS2304B07
    • AB00401983-10
    • CHEMBL1370379
    • 300703-56-4
    • 8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione
    • STK598321
    • MLS000037466
    • SMR000038343
    • AKOS005519327
    • 8-[bis(phenylmethyl)amino]-3-methyl-7H-purine-2,6-dione
    • VU0222098-5
    • 8-(dibenzylamino)-3-methyl-7H-purine-2,6-quinone
    • NCGC00068073-02
    • 8-(dibenzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
    • AKOS005217643
    • 8-(dibenzylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
    • cid_657553
    • Oprea1_433549
    • 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Inchi: 1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)21-19(22-17)25(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27)
    • InChI Key: BAQYLSHBMZLMHZ-UHFFFAOYSA-N
    • SMILES: N1C2=C(N(C)C(=O)NC2=O)NC=1N(CC1=CC=CC=C1)CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 361.15387487g/mol
  • Monoisotopic Mass: 361.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.352±0.06 g/cm3(Predicted)
  • pka: 10.42±0.20(Predicted)

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Research Brief on 8-(Dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 300703-56-4)

The compound 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 300703-56-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, with particular emphasis on improving its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), have been employed to achieve high-purity batches of the compound, which is critical for subsequent biological evaluations. The compound's structural features, including the dibenzylamino and purine-dione moieties, suggest potential interactions with various biological targets, making it a promising candidate for further investigation.

In vitro studies have demonstrated that 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits notable activity against certain enzyme systems, particularly those involved in inflammatory pathways. For instance, the compound has shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, preliminary data indicate that the compound may modulate adenosine receptor activity, which could have implications for treating neurological disorders.

Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results suggest that 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has favorable bioavailability and stability, although further optimization may be required to enhance its therapeutic efficacy. Computational modeling studies have also been conducted to predict the compound's binding affinity to various biological targets, providing valuable insights for structure-activity relationship (SAR) analyses.

Despite these promising findings, challenges remain in the development of 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione as a therapeutic agent. For example, its solubility and selectivity profiles need to be further refined to minimize off-target effects. Future research directions may include the synthesis of analogs to improve these properties, as well as more extensive in vivo studies to validate its efficacy and safety in animal models.

In conclusion, 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a promising compound with potential applications in anti-inflammatory and neurological therapies. Continued research efforts are warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical development.

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